1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a furan ring, and a morpholinoethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.
Introduction of the Furan Ring:
Morpholinoethyl Group Addition: The morpholinoethyl group is introduced via a nucleophilic substitution reaction, where the morpholine ring is reacted with an appropriate electrophile.
Urea Formation: Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or carbodiimide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it as a tool to probe the mechanisms of biological processes and to develop chemical probes for studying protein function.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-5-3-14(4-6-15)12-20-18(23)21-13-16(17-2-1-9-25-17)22-7-10-24-11-8-22/h1-6,9,16H,7-8,10-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYDPGZHYSHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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